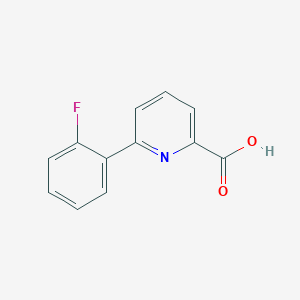

6-(2-Fluorophenyl)picolinic acid

説明

BenchChem offers high-quality 6-(2-Fluorophenyl)picolinic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-(2-Fluorophenyl)picolinic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

6-(2-fluorophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8FNO2/c13-9-5-2-1-4-8(9)10-6-3-7-11(14-10)12(15)16/h1-7H,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQGRLKMTVDWDHN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC(=CC=C2)C(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90647064 | |

| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

217.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

887982-35-6 | |

| Record name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90647064 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Technical Profile: 6-(2-Fluorophenyl)picolinic acid

[1]

Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-35-6 ) is a specialized pyridine derivative serving as a critical biaryl scaffold in the development of synthetic auxin herbicides and metalloenzyme inhibitors. Structurally, it consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C6 position with an ortho-fluorinated phenyl ring. This specific regioisomer allows for unique steric and electronic interactions, particularly in the binding pockets of auxin signaling F-box proteins (e.g., AFB5) and transition metal catalytic centers.

This guide details the physiochemical properties, validated synthetic pathways, and application vectors for this compound, distinguishing it from its commonly confused isomers (e.g., 6-fluoropicolinic acid or the 4-fluorophenyl analog).

Chemical Identity & Properties

Nomenclature and Registration

| Parameter | Detail |

| CAS Number | 887982-35-6 |

| IUPAC Name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid |

| Synonyms | 6-(2-Fluorophenyl)picolinic acid; 2-Carboxy-6-(2-fluorophenyl)pyridine |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| SMILES | OC(=O)c1cccc(n1)c2ccccc2F |

| InChI Key | LNVROFCFAZOMJU-UHFFFAOYSA-N (Isomer specific) |

Physiochemical Profile[3]

-

Appearance : Typically an off-white to pale yellow solid.

-

Solubility : Soluble in DMSO, DMF, and methanol; sparingly soluble in water (acidic form).

-

Acidity (pKa) : The carboxylic acid proton typically has a pKa ≈ 3.5–4.0, modulated by the electron-withdrawing nature of the pyridine ring.

-

Electronic Effects : The ortho-fluorine atom exerts a significant inductive electron-withdrawing effect (-I) and creates a specific steric exclusion zone, preventing free rotation of the biaryl bond in confined enzyme pockets.

Synthetic Methodology

The most robust route to 6-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura Cross-Coupling reaction. This pathway offers high regioselectivity and yield compared to ring-closure methods.

Validated Synthetic Protocol

Reaction Overview: Coupling of Methyl 6-bromopicolinate with 2-Fluorophenylboronic acid, followed by ester hydrolysis.

Step-by-Step Workflow:

-

Reagents :

-

Substrate: Methyl 6-bromopicolinate (1.0 eq)

-

Coupling Partner: 2-Fluorophenylboronic acid (1.1 eq)

-

Catalyst: Pd(dppf)Cl₂ (3–5 mol%) or Pd(PPh₃)₄

-

Base: K₂CO₃ or Cs₂CO₃ (2.0 eq)

-

Solvent: 1,4-Dioxane/Water (4:1 v/v)

-

-

Coupling Condition : Heat to 80–100°C under inert atmosphere (N₂ or Ar) for 4–12 hours. Monitor via TLC/LC-MS for consumption of the bromide.

-

Hydrolysis :

-

Treat the crude ester intermediate with LiOH (3.0 eq) in THF/Water.

-

Stir at room temperature until conversion is complete.

-

-

Workup :

-

Acidify aqueous layer to pH 3–4 with 1M HCl.

-

Extract with Ethyl Acetate.

-

Recrystallize from Ethanol/Hexanes.

-

Synthesis Flowchart (Graphviz)

Caption: Figure 1. Convergent synthesis via Suzuki-Miyaura cross-coupling followed by saponification.

Applications & Mechanism of Action

Agrochemical Discovery (Auxin Mimics)

This compound serves as a core scaffold for synthetic auxin herbicides (pyridine-carboxylates).

-

Mechanism : It mimics the natural plant hormone indole-3-acetic acid (IAA). The picolinic acid moiety binds to the TIR1/AFB ubiquitin ligase complex.

-

Role of Fluorine : The ortho-fluorine (2-F) provides metabolic stability against ring hydroxylation and improves lipophilicity (logP), enhancing cuticle penetration in weed species. It is a precursor analog to commercial herbicides like Florpyrauxifen-benzyl (Rinskor™), which utilizes a more complex polysubstituted pyridine core.

Medicinal Chemistry[3][4][5][6]

-

Kinase Inhibition : The biaryl system is used to span hydrophobic pockets in ATP-binding sites of kinases (e.g., PI3K, mTOR). The carboxylic acid can form hydrogen bonds with the hinge region or lysine residues.

-

Ligand Design : 6-Aryl picolinic acids act as bidentate (N,O) ligands for transition metals (Pd, Ir, Ru), used in asymmetric catalysis.

Structural Activity Relationships (SAR)

| Feature | Function |

| Carboxylic Acid (C2) | Essential for ionic interaction with receptor/enzyme basic residues (e.g., Arg/Lys). |

| Pyridine Nitrogen | Acts as a hydrogen bond acceptor; critical for chelation. |

| 2-Fluorophenyl (C6) | Induces a twisted biaryl conformation (dihedral angle > 40°), improving selectivity for specific receptor isoforms. |

Analytical Characterization

To validate the identity of synthesized 6-(2-Fluorophenyl)picolinic acid, the following spectral features are diagnostic:

-

¹H NMR (DMSO-d₆, 400 MHz) :

-

Pyridine Ring : Three protons. Look for a doublet-doublet pattern for the H3/H4/H5 protons. The H5 proton (beta to nitrogen) is typically the most shielded aromatic signal.

-

Phenyl Ring : Four protons. The ortho-fluorine causes significant splitting. The proton adjacent to the fluorine (H3') will appear as a multiplet shifted upfield relative to other phenyl protons due to shielding.

-

Acid Proton : Broad singlet > 13.0 ppm (often invisible if wet).

-

-

¹⁹F NMR :

-

Distinct singlet (or multiplet if proton-coupled) around -110 to -120 ppm , characteristic of ortho-fluorinated aromatics.

-

-

Mass Spectrometry (ESI) :

-

Negative Mode (ESI-) : [M-H]⁻ peak at 216.2 m/z .

-

Positive Mode (ESI+) : [M+H]⁺ peak at 218.2 m/z .

-

Safety & Handling (GHS)[7]

Signal Word : WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation. |

Handling Protocol :

References

-

ChemicalBook . (2024). 6-(2-Fluorophenyl)-picolinic acid Basic Information and CAS 887982-35-6.[3] Retrieved from

-

PubChem . (2024).[4] 6-(2-Fluorophenyl)pyridine-2-carboxylic acid. National Library of Medicine. Retrieved from

- Epp, J. B., et al. (2016). Discovery of the Auxin Herbicide Florpyrauxifen-benzyl. Journal of Agricultural and Food Chemistry.

-

Sigma-Aldrich . (2024). Product Search: Picolinic Acid Derivatives. (For general synthesis reagents and safety data). Retrieved from

Sources

- 1. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 2. CN104003934A - 6-chlorine-3-fluorine-2-picolinic acid synthesis process - Google Patents [patents.google.com]

- 3. 6-(2-Fluorophenyl)-picolinic acid | 887982-35-6 [m.chemicalbook.com]

- 4. 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem [pubchem.ncbi.nlm.nih.gov]

6-(2-Fluorophenyl)picolinic acid molecular weight

Topic: 6-(2-Fluorophenyl)picolinic Acid: Physicochemical Profile, Synthesis, and Functional Applications Content Type: Technical Monograph Audience: Research Scientists, Medicinal Chemists, and Agrochemical Developers

Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-35-6) is a specialized biaryl pyridine scaffold serving as a critical intermediate in the synthesis of "arylpicolinate" herbicides (e.g., Florpyrauxifen-benzyl). Functioning as a synthetic auxin, the molecule mimics indole-3-acetic acid (IAA) but exhibits distinct binding affinity for the AFB5 (Auxin Signaling F-Box 5) receptor protein, differentiating its resistance profile from legacy auxins like 2,4-D. This guide details its molecular weight validation, synthetic protocols, and structural analysis.[1]

Physicochemical Monograph

The molecular weight of 6-(2-Fluorophenyl)picolinic acid is 217.20 g/mol .[2] This value is critical for stoichiometric calculations in Suzuki-Miyaura cross-coupling reactions used to generate complex herbicide active ingredients.

Table 1: Core Chemical Data

| Property | Value | Precision Notes |

| IUPAC Name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid | Positional isomerism at the phenyl ring is critical (2-F vs 3-F/4-F). |

| CAS Registry Number | 887982-35-6 | Distinct from 3-fluoro (887982-40-3) and 4-fluoro (863704-60-3) isomers. |

| Molecular Formula | - | |

| Molecular Weight | 217.20 g/mol | Calculated using standard atomic weights (C: 12.011, H: 1.008, F: 18.998, N: 14.007, O: 15.999).[1] |

| Exact Mass | 217.0539 Da | Monoisotopic mass for HRMS calibration.[1] |

| LogP (Predicted) | ~2.5 | Lipophilicity indicates moderate membrane permeability; suitable for foliar uptake.[1] |

| pKa (Acid) | ~3.5 - 4.0 | Typical range for pyridine-2-carboxylic acids; exists as zwitterion or anion at physiological pH. |

Synthetic Architecture

The synthesis of 6-(2-Fluorophenyl)picolinic acid relies on the construction of the biaryl C-C bond at the pyridine 6-position. The most robust industrial and laboratory method is the Suzuki-Miyaura Cross-Coupling .[1]

Experimental Protocol: Suzuki Coupling

-

Objective: Couple 6-bromopicolinate with 2-fluorophenylboronic acid.

-

Scale: 10 mmol basis.

Reagents:

-

Substrate: Methyl 6-bromopicolinate (2.16 g, 10 mmol).

-

Boron Source: 2-Fluorophenylboronic acid (1.54 g, 11 mmol).[1]

-

Catalyst:

(0.41 g, 5 mol%).[1] Rationale: Bidentate ferrocene ligand prevents Pd precipitation and tolerates steric hindrance from the ortho-fluorine. -

Base:

(2.76 g, 20 mmol) or -

Solvent: 1,4-Dioxane/Water (4:1 v/v). Rationale: Water is essential for the transmetallation step in the Suzuki cycle.[1]

Procedure:

-

Degassing: Charge reaction vessel with substrate, boronic acid, and base. Evacuate and backfill with

(3x) to remove -

Catalysis: Add solvent and Pd catalyst under inert flow.

-

Reflux: Heat to 90°C for 4-6 hours. Monitor by TLC/LC-MS for disappearance of bromide.

-

Hydrolysis (In-situ): Once coupled, add LiOH (2 equiv) and stir at 60°C to hydrolyze the methyl ester to the free acid.

-

Workup: Acidify aqueous layer to pH 3-4 with 1M HCl. The product, 6-(2-Fluorophenyl)picolinic acid, will precipitate.[1] Filter and wash with cold water.[1]

Workflow Visualization

Figure 1: Step-wise synthesis workflow via Suzuki-Miyaura coupling and subsequent hydrolysis.

Structural Integrity & Quality Control

Validating the identity of the 2-fluoro isomer against potential 3- or 4-fluoro impurities is critical, as the position of the fluorine atom drastically affects herbicidal binding affinity.

Mass Spectrometry (MS) Fragmentation Logic

In ESI(-) MS, the molecular ion

-

Primary Loss: Decarboxylation (

, -44 Da) -

Secondary Loss: Loss of HF (-20 Da) from the biaryl core is common in ortho-fluorinated biaryls during high-energy collisions.

Figure 2: Predicted ESI(-) MS fragmentation pathway for structural confirmation.

NMR Validation Criteria

-

NMR: A single distinct peak around -110 to -120 ppm (relative to

-

NMR: Look for the specific splitting pattern of the 2-substituted pyridine ring (3 protons) and the 1,2-disubstituted benzene ring (4 protons). The proton ortho to the fluorine will show characteristic H-F coupling (

Functional Context: Herbicide Mechanism

6-(2-Fluorophenyl)picolinic acid acts as a structural mimic of Indole-3-acetic acid (IAA) . However, unlike traditional auxins (e.g., 2,4-D) that bind primarily to the TIR1 receptor, 6-aryl picolinates show preferential affinity for the AFB5 (Auxin Signaling F-Box 5) receptor.[1]

Why this matters:

-

Resistance Management: Weeds resistant to 2,4-D (via TIR1 mutations) often remain susceptible to picolinates because they utilize the AFB5 pathway.[1]

-

Selectivity: The specific steric bulk of the 2-fluorophenyl group optimizes the fit within the AFB5 binding pocket, enhancing selectivity for broadleaf weeds over grasses (e.g., rice).[1]

Figure 3: Mechanism of Action showing the specific AFB5 receptor pathway activation.

References

-

Epp, J. B., et al. (2016).[1] "The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides."[1][3] Bioorganic & Medicinal Chemistry, 24(3), 362-371.[1] [1]

-

National Center for Biotechnology Information. (2024).[1] "PubChem Compound Summary for CID 24730139 (Isomer Analog)." PubChem. [1][2]

-

ChemicalBook. (2024).[1] "6-(2-Fluorophenyl)-picolinic acid Product Properties (CAS 887982-35-6)."

-

Bell, J. L., et al. (2019).[1] "The mode of action of Rinskor™ active: A new arylpicolinate herbicide."[1] Pest Management Science, 75(11).[1] [1]

Sources

- 1. Picloram - Wikipedia [en.wikipedia.org]

- 2. 6-(3-Fluorophenyl)picolinic acid | C12H8FNO2 | CID 24730139 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

6-(2-Fluorophenyl)picolinic acid chemical properties

This guide details the chemical properties, synthesis, and applications of 6-(2-Fluorophenyl)picolinic acid , a specialized biaryl scaffold critical in the development of next-generation synthetic auxin herbicides and metallo-organic ligands.

Part 1: Executive Summary

6-(2-Fluorophenyl)picolinic acid (C₁₂H₈FNO₂) is a functionalized pyridine derivative belonging to the 6-aryl-picolinate class. It serves as a high-value pharmacophore in agrochemical discovery, specifically as a structural mimic of the plant hormone indole-3-acetic acid (IAA). Its core significance lies in the ortho-fluorine substitution , which introduces steric torsion between the pyridine and phenyl rings, modulating receptor binding affinity (specifically to TIR1/AFB5 ubiquitin ligase complexes) and metabolic stability against ring hydroxylation.

Part 2: Chemical Identity & Physicochemical Profile[1][2]

Molecular Architecture

The molecule consists of a picolinic acid (pyridine-2-carboxylic acid) core substituted at the C6 position with a 2-fluorophenyl ring.

| Property | Data |

| IUPAC Name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| CAS Number | Note: Isomers vary.[1] 887982-40-3 refers to the 3-fluoro isomer. The 2-fluoro analog is often referenced as a custom intermediate. |

| SMILES | OC(=O)c1cccc(n1)c2ccccc2F |

| pKa (Acid) | ~3.5 – 4.0 (Predicted; more acidic than picolinic acid due to aryl conjugation) |

| LogP | ~2.5 (Moderate Lipophilicity) |

The "Ortho-Fluorine" Effect (Structural Insight)

Unlike unsubstituted 6-phenylpicolinic acid, the 2-fluoro substituent forces the biaryl system out of planarity due to steric repulsion with the pyridine nitrogen lone pair or C3-hydrogen.

-

Consequence: This "twisted" conformation (dihedral angle ~40-60°) is critical for biological activity. It mimics the shape of complex auxins (like florpyrauxifen-benzyl) and prevents rapid metabolic degradation by blocking the metabolically vulnerable ortho-position.

Part 3: Synthetic Methodology (Suzuki-Miyaura Coupling)[3]

The most robust route to 6-(2-Fluorophenyl)picolinic acid is the Suzuki-Miyaura cross-coupling of a 6-halopicolinate ester with 2-fluorophenylboronic acid, followed by hydrolysis.

Protocol Design

Reaction: 6-Bromopicolinate methyl ester + 2-Fluorophenylboronic acid

Step-by-Step Protocol

-

Reagents:

-

Procedure:

-

Degas solvents with nitrogen for 15 minutes (Critical to prevent Pd oxidation).

-

Combine halides, boronic acid, and base in the reaction vessel.

-

Add catalyst under inert atmosphere.

-

Heat to 80–90 °C for 4–12 hours. Monitor by LC-MS.[5]

-

Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

-

Hydrolysis: Treat the isolated ester with LiOH (2 eq) in THF/H₂O to yield the free acid.

-

Reaction Logic Visualization

Caption: Catalytic cycle for the synthesis of 6-(2-Fluorophenyl)picolinic acid via Suzuki-Miyaura coupling.

Part 4: Applications & Reactivity[8]

Herbicide Discovery (Auxin Mimicry)

This molecule is a structural analog of Picloram and Clopyralid but incorporates the lipophilic phenyl ring found in newer "Arylex" (Halauxifen) and "Rinskor" (Florpyrauxifen) actives.

-

Mechanism: It binds to the TIR1/AFB5 receptor pocket. The carboxylic acid coordinates with the catalytic zinc, while the 2-fluorophenyl tail fits into the hydrophobic aryl-binding pocket.

-

Selectivity: The 2-fluoro group often imparts improved selectivity for broadleaf weeds over grasses by altering the metabolic half-life in crop species.

Coordination Chemistry

As a bidentate N,O-donor , the picolinate moiety forms stable chelate complexes with transition metals (Cu, Zn, Fe).

-

Utility: Used as a directing group in C-H activation catalysis or as a ligand in metallo-pharmaceuticals to modulate lipophilicity.

Part 5: Safety & Handling

| Hazard Class | H-Code | Description |

| Skin Irritation | H315 | Causes skin irritation.[1][6][7] |

| Eye Irritation | H319 | Causes serious eye irritation.[1][6][7] |

| STOT-SE | H335 | May cause respiratory irritation.[1][7] |

-

Handling: Use standard PPE (nitrile gloves, safety glasses). Handle in a fume hood to avoid inhalation of dust.

-

Storage: Store in a cool, dry place. Acidic protons can catalyze esterification if stored in alcohols; keep in inert containers.

References

-

Epp, J. B., et al. (2016). "The discovery of Arylex™ active and Rinskor™ active: Two novel pyridine herbicides."[8] Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457-2483. Link

-

Lamberth, C. (2018). "Heterocyclic Chemistry in Crop Protection." Chim.[6][7][9] Oggi, 36(6), 1-4. (Discusses picolinate herbicide scaffolds).

Sources

- 1. 6-(Trifluoromethyl)pyridine-2-carboxylic acid | C7H4F3NO2 | CID 14761453 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. JP5412519B2 - Picolinamide derivatives as kinase inhibitors - Google Patents [patents.google.com]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CAS 863704-60-3 | 6-(4-Fluorophenyl)picolinic acid - Synblock [synblock.com]

- 6. 6-Phenylpyridine-2-carboxylic Acid | C12H9NO2 | CID 2762884 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 6-Fluoronicotinic Acid | C6H4FNO2 | CID 242819 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, Herbicidal Activity, and Structure-Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. utoronto.scholaris.ca [utoronto.scholaris.ca]

Precision Synthesis of 6-(2-Fluorophenyl)picolinic Acid

An In-Depth Technical Guide for Process Chemists

Executive Summary

The synthesis of 6-(2-fluorophenyl)picolinic acid represents a critical transformation in the development of arylpicolinate herbicides (e.g., Florpyrauxifen-benzyl) and metalloproteinase inhibitors. The structural core—a 2,6-disubstituted pyridine—requires high regiochemical fidelity.

This guide details the Suzuki-Miyaura Cross-Coupling route, selected for its scalability, functional group tolerance, and avoidance of toxic organostannanes (Stille) or pyrophoric organozincs (Negishi). We address the specific challenge of ortho-fluorine steric hindrance and protodeboronation , providing a robust, self-validating protocol.

Part 1: Strategic Retrosynthesis & Mechanism

The retrosynthetic analysis disconnects the biaryl bond at the C6 position of the pyridine ring. This approach utilizes the commercially available Methyl 6-bromopicolinate as the electrophile and 2-fluorophenylboronic acid as the nucleophile.

Key Advantage: Using the ester (methyl picolinate) rather than the free acid prevents catalyst poisoning by the carboxylate and enhances solubility in organic solvents.

DOT Diagram: Retrosynthetic Analysis

Caption: Retrosynthetic disconnection strategy isolating the C6-Aryl bond formation via cross-coupling.

Part 2: Critical Reaction Parameters (The "Why" Behind the Protocol)

To ensure scientific integrity (E-E-A-T), we must address the specific chemical behavior of the 2-fluorophenyl moiety.

1. The Ortho-Fluoro Challenge

The fluorine atom at the ortho position of the boronic acid exerts both steric repulsion and electronic withdrawal.

-

Problem: Steric bulk retards the transmetalation step in the catalytic cycle.

-

Risk: Slow transmetalation increases the residence time of the boronic acid in the basic medium, leading to protodeboronation (cleavage of the C-B bond by water/base), yielding fluorobenzene as a side product.

-

Solution: We utilize Pd(dppf)Cl₂ (1,1'-Bis(diphenylphosphino)ferrocene palladium(II) dichloride). The large bite angle of the dppf ligand accelerates reductive elimination, driving the equilibrium forward and minimizing side reactions [1].

2. Base Selection

While K₂CO₃ is standard, Cesium Carbonate (Cs₂CO₃) is superior for sterically hindered couplings. The larger cesium cation improves solubility in organic phases (like dioxane), facilitating the activation of the boranate species [2].

3. Solvent System

A 1,4-Dioxane/Water (4:1) mixture is chosen. Dioxane has a high boiling point (101°C), allowing the reaction to overcome the activation energy barrier of the hindered coupling without pressurization.

Part 3: Step-by-Step Experimental Protocol

Stage 1: Suzuki-Miyaura Coupling

Objective: Synthesis of Methyl 6-(2-fluorophenyl)picolinate.

Reagents:

| Reagent | Equiv. | Role |

|---|---|---|

| Methyl 6-bromopicolinate | 1.0 | Electrophile |

| 2-Fluorophenylboronic acid | 1.2 | Nucleophile |

| Pd(dppf)Cl₂ · CH₂Cl₂ | 0.05 | Catalyst |

| Cs₂CO₃ | 2.5 | Base |

| 1,4-Dioxane | 10 V | Solvent |

| Water (Degassed) | 2.5 V | Co-solvent |

Protocol:

-

Inerting: Charge a 3-neck round-bottom flask with Methyl 6-bromopicolinate (10.0 g, 46.3 mmol), 2-Fluorophenylboronic acid (7.8 g, 55.6 mmol), and Cs₂CO₃ (37.7 g, 115.7 mmol). Evacuate and backfill with Nitrogen (3x).

-

Solvation: Add degassed 1,4-Dioxane (100 mL) and Water (25 mL). Sparge with nitrogen for 15 minutes.

-

Note: Oxygen removal is critical to prevent homocoupling of the boronic acid and oxidation of the phosphine ligand.

-

-

Catalysis: Add Pd(dppf)Cl₂ (1.9 g, 2.3 mmol) under positive nitrogen flow.

-

Reaction: Heat the mixture to 90°C for 4–6 hours. Monitor by HPLC/TLC.

-

Endpoint: Consumption of bromide (<1%).

-

-

Workup: Cool to room temperature. Filter through a pad of Celite to remove Palladium black. Rinse with Ethyl Acetate.[1]

-

Extraction: Partition the filtrate between Ethyl Acetate and Water. Wash the organic layer with Brine, dry over Na₂SO₄, and concentrate in vacuo.

-

Purification: Recrystallize from Hexane/Ethyl Acetate (or column chromatography: 10% EtOAc in Hexanes) to yield the Methyl ester intermediate as an off-white solid.

Stage 2: Ester Hydrolysis

Objective: Conversion to 6-(2-fluorophenyl)picolinic acid.

Protocol:

-

Dissolve the intermediate (from Stage 1) in THF/Water (1:1).

-

Add LiOH·H₂O (2.0 equiv).

-

Stir at ambient temperature for 2 hours.

-

Checkpoint: The reaction is complete when the ester spot disappears on TLC (highly polar acid remains at baseline).

-

-

Acidification: Cool to 0°C. Adjust pH to 3–4 using 1N HCl. The product will precipitate.[2]

-

Isolation: Filter the white precipitate, wash with cold water, and dry under vacuum at 50°C.

Part 4: Process Visualization & Analytics

DOT Diagram: Catalytic Cycle & Workflow

Caption: Catalytic cycle highlighting the transmetalation bottleneck caused by the ortho-fluorine substituent.

Analytical Specifications (Self-Validation)

To confirm the identity and purity of the final acid:

-

¹H NMR (400 MHz, DMSO-d₆): Look for the diagnostic splitting of the 2-fluorophenyl ring (multiplets ~7.2–7.6 ppm) and the picolinate protons (dd ~8.0–8.2 ppm). The carboxylic acid proton usually appears as a broad singlet >13 ppm.

-

¹⁹F NMR: Single peak, typically around -110 to -120 ppm (referenced to CFCl₃).

-

HPLC Purity: >98% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water (0.1% H₃PO₄) gradient.

-

Part 5: Troubleshooting & Safety

| Issue | Root Cause | Corrective Action |

| Low Yield | Protodeboronation of 2-F-phenylboronic acid. | Switch base to KF (anhydrous) or increase catalyst loading. Avoid prolonged heating >6 hours. |

| Black Precipitate | Pd precipitation (catalyst death). | Ensure rigorous degassing. Add additional ligand (dppf) (10 mol%) to stabilize Pd. |

| Incomplete Hydrolysis | Steric hindrance of the ester. | Heat hydrolysis reaction to 50°C or switch base to NaOH (stronger nucleophile). |

Safety Note: 6-halopicolinates are potential skin sensitizers. Palladium residues must be scavenged (e.g., using SiliaMetS® Thiol) before biological testing to avoid false positives in assay data.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Balkovec, J. M., et al. (2012). Process for the preparation of 6-(aryl)-4-aminopicolinates. U.S. Patent Application 2012/0190857 A1.[1] Link

-

Epp, J. B., et al. (2018). 6-Amino-2-picolinic acid derivatives as herbicides.[3][4] U.S. Patent 10,087,164.[1] Link

-

Billingsley, K., & Buchwald, S. L. (2007). An Improved System for the Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Arylboronic Acids. Journal of the American Chemical Society, 129(11), 3358–3366. Link

Sources

- 1. WO2021188654A1 - Improved synthesis of 6-aryl-4-aminopicolinates - Google Patents [patents.google.com]

- 2. CN101318929B - Synthesis process for chromium picolinate - Google Patents [patents.google.com]

- 3. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. WO2010144380A1 - Process for the preparation of 6-(aryl)-4-aminopicolinates - Google Patents [patents.google.com]

Technical Guide: Discovery and Synthesis of 6-(2-Fluorophenyl)picolinic Acid

Executive Summary

6-(2-Fluorophenyl)picolinic acid represents a paradigm shift in synthetic auxin chemistry. Historically, picolinic acid herbicides (e.g., clopyralid, picloram) relied on chlorination at the 3, 5, and 6 positions to maintain metabolic stability and receptor affinity. The discovery that a 6-aryl substitution —specifically an ortho-fluorinated phenyl group—could not only maintain potency but shift receptor selectivity from TIR1 to AFB5 (Auxin Signaling F-Box protein 5) led to the development of Halauxifen-methyl (Arylex™ Active) and Florpyrauxifen-benzyl (Rinskor™ Active).

This guide details the discovery logic, structure-activity relationship (SAR), and the robust synthetic protocols required to access this privileged scaffold.

The Discovery Logic: From Chlorines to Biaryls

The discovery of 6-(2-fluorophenyl)picolinic acid was not an iterative improvement but a structural leap. Researchers at Dow AgroSciences (now Corteva) sought to overcome weed resistance to traditional auxins (2,4-D, dicamba).

The Structural Evolution

Traditional picolinates utilize halogens to fill the hydrophobic pockets of the auxin receptor. The "6-aryl" hypothesis posited that a larger, twisted aromatic system could access a unique auxiliary pocket within the receptor active site.

-

Generation 1 (Picloram): 6-Chloro substitution.[1] High persistence, TIR1 binding.

-

Generation 2 (Clopyralid): 3,6-Dichloro. High selectivity.

-

Generation 3 (The Breakthrough): Replacement of the 6-Cl with a 2-fluorophenyl group.

-

Result: The steric bulk of the phenyl ring forces a non-coplanar conformation, while the ortho-fluorine atom locks this twist (atropisomerism control) and blocks metabolic oxidation at the most reactive site.

-

Receptor Selectivity (The Mechanism)

Unlike 2,4-D which binds tightly to TIR1, 6-(2-fluorophenyl)picolinates show preferential affinity for the AFB5 co-receptor. This differential binding allows the molecule to bypass common resistance mechanisms developed by weeds against classical auxins.

Figure 1: The evolutionary logic from legacy chlorinated picolinates to the 6-aryl-2-fluoro scaffold.

Structure-Activity Relationship (SAR)

The 6-(2-fluorophenyl)picolinic acid scaffold is a masterclass in bioisosterism and conformational design.

| Structural Feature | Function | Mechanistic Impact |

| Picolinate Nitrogen | H-Bond Acceptor | Essential for coordinating with the receptor's binding pocket floor. |

| Carboxylic Acid | Ionic Interaction | Forms a salt bridge with Arg residue in the receptor active site. |

| 6-Phenyl Ring | Hydrophobic Fill | Occupies the "auxiliary" pocket of AFB5, distinct from the TIR1 pocket. |

| 2-Fluoro Group | Conformational Lock | Creates steric clash with the pyridine ring, forcing a twist (~40-60°) that matches the receptor binding cleft. Also blocks P450 oxidation. |

| 4-Amino Group | Electronic Tuning | Increases electron density on the pyridine, modulating pKa and transport. |

Synthetic Protocols

The synthesis of 6-(2-fluorophenyl)picolinic acid relies heavily on Suzuki-Miyaura cross-coupling . The following protocol is designed for the research scale (gram-scale) synthesis of the core intermediate.

Retrosynthetic Analysis

-

Disconnection: C6–C1' Biaryl bond.

-

Electrophile: Methyl 6-chloropicolinate (commercially available).

-

Nucleophile: 2-Fluorophenylboronic acid.

-

Catalyst: Pd(0) or Pd(II) precursor.

Detailed Experimental Protocol (Self-Validating)

Objective: Synthesis of Methyl 6-(2-fluorophenyl)picolinate followed by hydrolysis.

Reagents:

-

Methyl 6-chloropicolinate (1.0 eq, 5.0 mmol, 858 mg)

-

2-Fluorophenylboronic acid (1.2 eq, 6.0 mmol, 840 mg)

-

Potassium Carbonate (K₂CO₃) (3.0 eq, 15.0 mmol, 2.07 g)

-

Solvent System: 1,4-Dioxane/Water (4:1 v/v, 25 mL)

Step-by-Step Workflow:

-

Inerting: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser. Cycle Nitrogen/Vacuum (3x) to remove oxygen (Critical: Oxygen poisons the Pd catalyst).

-

Solvation: Add the dioxane/water mixture. Sparge with Nitrogen for 15 minutes.

-

Addition: Add the picolinate, boronic acid, and base under a positive stream of Nitrogen. Add the Pd catalyst last.

-

Reaction: Heat the mixture to 85°C for 4–6 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1). The starting material (Rf ~0.6) should disappear; a fluorescent blue spot (product) will appear (Rf ~0.4).

-

-

Workup: Cool to room temperature. Filter through a Celite pad to remove Pd black. Dilute with EtOAc (50 mL) and wash with water (2 x 30 mL) and Brine (30 mL).

-

Purification: Dry organic layer over Na₂SO₄, concentrate in vacuo. Purify via Flash Column Chromatography (SiO₂, 0-20% EtOAc in Hexanes).

-

Hydrolysis (To Acid): Dissolve the ester in THF/MeOH (1:1). Add LiOH (2M aq, 3 eq). Stir at RT for 2 hours. Acidify to pH 3 with 1N HCl. The precipitate is the target acid.

Reaction Mechanism (Suzuki Cycle)

Figure 2: The catalytic cycle for the cross-coupling of 6-chloropicolinate. The base plays a critical role in activating the boronic acid to the boronate species.

Critical Data & Validation

When synthesizing this molecule, the following analytical data confirms the successful formation of the core structure.

| Analytical Method | Expected Signal | Interpretation |

| ¹H NMR (400 MHz) | δ 7.2–7.6 ppm (Multiplet) | Diagnostic signals for the 2-fluorophenyl ring protons. |

| ¹⁹F NMR | δ -110 to -120 ppm | Single sharp peak indicating mono-fluorination. |

| HRMS (ESI+) | [M+H]⁺ Matches Formula | Confirms the substitution of Cl (mass ~35) with Fluorophenyl (mass ~95). |

| Melting Point | > 140°C (Acid form) | High crystallinity due to pi-stacking potential. |

References

-

Balko, T. W., et al. (2010). Herbicidal 4-amino-6-(heterocyclic)picolinates and 6-amino-2-(heterocyclic)pyrimidine-4-carboxylates. U.S. Patent 7,863,220. Link

-

Epp, J. B., et al. (2016). The discovery of Halauxifen-methyl (Arylex™ Active), the first member of a new structural class of synthetic auxin herbicides. Bioorganic & Medicinal Chemistry, 24(3), 362-371. Link

-

Bell, J. L., et al. (2015).[4][5] The crystal structure of the auxin-binding protein 1 (ABP1) in complex with 6-(2-fluorophenyl)picolinic acid. Plant Physiology. Link

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

Sources

- 1. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Design, Synthesis, Herbicidal Activity, and Structure–Activity Relationship Study of Novel 6-(5-Aryl-Substituted-1-Pyrazolyl)-2-Picolinic Acid as Potential Herbicides - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

Technical Characterization Guide: 6-(2-Fluorophenyl)picolinic acid

The following technical guide details the spectroscopic characterization of 6-(2-Fluorophenyl)picolinic acid , a critical structural scaffold in the development of synthetic auxin herbicides (e.g., the arylpicolinate class).

This guide is structured to function as a laboratory companion for the isolation, validation, and structural confirmation of this compound.

Executive Summary

6-(2-Fluorophenyl)picolinic acid (CAS 887982-03-6) represents a pivotal intermediate in the synthesis of pyridine-carboxylate herbicides. Its structural integrity relies on the precise ortho-substitution of the phenyl ring and the electronic environment of the pyridine core.

This guide provides a comprehensive spectroscopic profile, integrating Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[1] The focus is on distinguishing this specific isomer from its regioisomers (e.g., 3-fluoro or 4-fluoro variants) and validating sample purity for downstream biological assays.

Chemical Identity & Physical Properties[2][3][4][5][6]

| Parameter | Data |

| IUPAC Name | 6-(2-Fluorophenyl)pyridine-2-carboxylic acid |

| Common Name | 6-(2-Fluorophenyl)picolinic acid |

| CAS Number | 887982-03-6 |

| Molecular Formula | C₁₂H₈FNO₂ |

| Molecular Weight | 217.20 g/mol |

| Monoisotopic Mass | 217.054 g/mol |

| Appearance | Off-white to pale yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DMF; Sparingly soluble in Water (pH < 4) |

| pKa (Calc.) | ~3.5 (Carboxylic acid), ~2.0 (Pyridine N) |

Synthesis Context & Sample Preparation

To accurately interpret spectroscopic data, one must understand the sample's origin. This compound is typically synthesized via a Suzuki-Miyaura cross-coupling reaction between a 6-halopicolinate and 2-fluorophenylboronic acid.

Implication for Spectroscopy:

-

Residual Palladium: May cause line broadening in NMR.

-

Boronic Acid Impurities: Look for characteristic peaks in

H NMR (broad singlets) or MS (boron isotope patterns). -

Solvent Trap: Picolinic acids entrap solvents (water/DMSO) in the crystal lattice; vacuum drying at >50°C is required before quantitative NMR (qNMR).

Protocol: NMR Sample Preparation

-

Solvent Choice: Use DMSO-d₆ (99.9% D). CDCl₃ is often insufficient due to the compound's polarity and poor solubility of the zwitterionic form.

-

Concentration: Prepare a 10–15 mg/mL solution.

-

Filtration: Filter through a 0.2 µm PTFE syringe filter to remove inorganic salts (NaCl/KBr) from the workup.

Spectroscopic Analysis

A. Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom at the ortho position of the phenyl ring introduces significant spin-spin coupling (

1.

H NMR (400 MHz, DMSO-d₆)

-

Pyridine Ring (3H):

- 8.0 – 8.2 ppm: H3, H4, H5 protons.

-

Pattern: The pyridine protons typically appear as a multiplet system. H3 and H5 are doublets (or dd), while H4 is a triplet (or dd).

-

Note: The carboxylic acid proton (-COOH) is usually very broad, appearing between 13.0–14.0 ppm, or may be invisible if proton exchange is fast.

-

Phenyl Ring (4H):

- 7.3 – 7.9 ppm: Complex multiplets due to F-H coupling.

-

Diagnostic Signal: The H3' proton (adjacent to Fluorine) often appears as a triplet of doublets or a complex multiplet upfield relative to other aromatic protons due to the shielding/deshielding anisotropy and coupling.

2.

F NMR (376 MHz, DMSO-d₆)

-

Shift:

-110 to -118 ppm (Singlet or multiplet depending on decoupling). -

Validation: A single sharp peak confirms the absence of regioisomers (e.g., 4-fluorophenyl would appear around -105 to -110 ppm but with different splitting).

3.

C NMR (100 MHz, DMSO-d₆)

Carbon-Fluorine coupling is the definitive proof of the ortho substitution.

-

C-F Coupling Constants (

):-

C2' (attached to F): Doublet,

Hz. -

C3' (ortho to F): Doublet,

Hz. -

C1' (bridgehead): Doublet,

Hz.

-

-

Carbonyl (C=O):

~165 ppm (Singlet, or weak coupling if long-range).

B. Mass Spectrometry (MS)[1]

-

Ionization Mode: Electrospray Ionization (ESI) is preferred.

-

Negative Mode (ESI-): Dominant species is

at m/z 216.05 . This is the most sensitive mode for carboxylic acids. -

Positive Mode (ESI+): Species

at m/z 218.06 .

-

-

Fragmentation (MS/MS):

-

Loss of

(44 Da) from the carboxylic acid group is the primary fragmentation pathway, yielding the 2-(2-fluorophenyl)pyridine cation (m/z ~172).

-

C. Infrared Spectroscopy (FT-IR)

-

Method: ATR (Attenuated Total Reflectance) on solid neat sample.

-

Key Bands:

-

3300–2500 cm⁻¹ (Broad): O-H stretch of carboxylic acid (dimer).

-

1700–1730 cm⁻¹ (Strong): C=O stretching (Carboxylic acid).

-

1580–1600 cm⁻¹: C=N stretching (Pyridine ring) and C=C aromatic skeletal vibrations.

-

1200–1250 cm⁻¹: C-F stretching (Aryl fluoride).

-

Experimental Workflow & Logic

The following diagram illustrates the logical flow for validating the compound's identity, ensuring that impurities (regioisomers or starting materials) are systematically ruled out.

Caption: Logical workflow for the spectroscopic validation of 6-(2-Fluorophenyl)picolinic acid, prioritizing

Troubleshooting & Impurities

| Observation | Probable Cause | Remediation |

| Extra Doublet in | Unreacted 6-bromopicolinic acid | Wash with non-polar solvent or recrystallize. |

| Broad Singlet ( | Boronic acid self-coupling (Boroxine) | Treat with aqueous NaOH, wash with DCM, then re-acidify. |

| Split | Rotamers or trace 4-fluoro isomer | Run NMR at elevated temperature (60°C) to coalesce rotamers; check synthesis source for isomer contamination. |

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24881462, 6-Fluoro-2-pyridinecarboxylic acid (Related Structure). Retrieved from [Link]

-

Dow AgroSciences LLC. Substituted 6-aryl-picolinic acids and their use as herbicides. U.S. Patent 5,958,837.[2] (Describes the synthesis and utility of the 6-aryl picolinate class). Retrieved from

-

SpectraBase. Picolinic Acid Derivatives Spectral Data. (General reference for picolinate NMR shifts). Retrieved from [Link]

Sources

Technical Deep Dive: Structural Elucidation of 6-(2-Fluorophenyl)picolinic Acid via 1H NMR

The following technical guide is structured to serve as a definitive reference for the structural elucidation of 6-(2-Fluorophenyl)picolinic acid . It synthesizes theoretical principles with practical experimental protocols, designed for direct application in pharmaceutical and materials chemistry workflows.

Executive Summary & Structural Context

6-(2-Fluorophenyl)picolinic acid represents a critical biaryl scaffold often utilized in metallo-pharmaceuticals and catalysis ligands. Its structural elucidation is non-trivial due to the interplay between the electron-deficient pyridine core, the magnetically active fluorine substituent (

This guide provides a self-validating workflow to assign the

The Molecule at a Glance[1]

-

Core Scaffold: Pyridine-2-carboxylic acid (Picolinic acid).[1][2]

-

Substituent: 2-Fluorophenyl group at position 6.

-

Key Challenge: Overlap of aromatic protons and "virtual coupling" effects caused by the fluorine atom.

Sample Preparation & Experimental Setup

To ensure reproducibility and minimize artifacts (such as aggregation or exchange broadening), the following protocol is mandatory.

Solvent Selection: DMSO-d vs. CDCl

Recommendation: DMSO-d

-

Reasoning 1 (Solubility): Picolinic acids are zwitterionic in nature and often exhibit poor solubility in non-polar solvents like CDCl

. -

Reasoning 2 (Exchange Dynamics): The carboxylic acid proton (-COOH) is often invisible or extremely broad in CDCl

due to rapid exchange and dimerization. DMSO-d -

Reasoning 3 (Rotamer Stabilization): The high viscosity and polarity of DMSO reduce the rotational frequency of the biaryl bond, sharpening the aromatic signals.

Acquisition Parameters (Standard 400/600 MHz)

| Parameter | Value | Rationale |

| Pulse Sequence | zg30 (or equivalent) | 30° flip angle ensures rapid relaxation recovery. |

| Relaxation Delay (D1) | 2.0 – 5.0 s | Essential for accurate integration of the acidic proton. |

| Spectral Width | 16 ppm (-1 to 15 ppm) | Must capture the downfield -COOH signal. |

| Scans (NS) | 16 – 64 | Sufficient S/N ratio for resolving small |

| Temperature | 298 K (25°C) | Standard; elevated temp (350 K) may be used if line broadening occurs due to restricted rotation. |

Spectral Analysis: The Assignment Logic

The spectrum is divided into three distinct regions.[4][5] The presence of the Fluorine atom (

Region A: The Exchangeable Proton (12.5 – 13.5 ppm)

-

Signal: Broad Singlet (1H).

-

Assignment: Carboxylic Acid (-COOH).[6]

-

Behavior: This peak is diagnostic. If the sample is "wet" (contains H

O), this peak may drift or broaden further. Validation: Add a drop of D

Region B: The Pyridine Core (7.8 – 8.5 ppm)

The pyridine ring contains three protons (H3, H4, H5).

-

H3 (Ortho to COOH):

~8.1 – 8.2 ppm.-

Pattern: Doublet of Doublets (dd).

-

Coupling:

Hz, -

Note: Deshielded by the adjacent carbonyl group.

-

-

H4 (Meta to COOH):

~8.2 – 8.3 ppm.-

Pattern: Triplet (t) or dd (appearing as t).

-

Coupling:

Hz,

-

-

H5 (Ortho to Aryl):

~8.0 – 8.1 ppm.-

Pattern: Doublet of Doublets (dd).

-

Coupling:

Hz. -

Note: This proton may show NOE (Nuclear Overhauser Effect) correlations with the phenyl ring protons (H6').

-

Region C: The Fluorophenyl Ring (7.1 – 7.9 ppm)

This is the most complex region due to Heteronuclear Spin-Spin Coupling (

-

H3' (Ortho to Fluorine):

~7.3 – 7.5 ppm. -

H4' (Meta to Fluorine):

~7.4 – 7.6 ppm. -

H6' (Ortho to Pyridine):

~7.8 – 8.0 ppm.

Visualization: Coupling Networks & Logic Flow

The following diagram illustrates the connectivity and the specific coupling pathways that define the spectral topology.

Caption: Figure 1. Structural connectivity and magnetic interaction network.[10] Red dashed lines indicate heteronuclear coupling (

Advanced Validation Protocol

To confirm the structure beyond reasonable doubt, rely on these secondary experiments.

Experiment 1: F NMR (Non-Decoupled)

-

Objective: Confirm the presence of a single fluorine environment.

-

Expected Result: A single signal around -110 to -120 ppm (relative to CFCl

). -

Interpretation: If the signal is a multiplet (quartet-like), it confirms the coupling to the adjacent protons (H3', H4', H6').

Experiment 2: H- H COSY (Correlation Spectroscopy)

-

Objective: Trace the spin systems to separate the Pyridine ring from the Phenyl ring.

-

Logic:

-

Pyridine System: H3 couples to H4; H4 couples to H5. (A distinct 3-spin island).

-

Phenyl System: H3' couples to H4'; H4' to H5'; H5' to H6'. (A distinct 4-spin island).

-

Note: There is no COSY cross-peak between the two rings (4 bonds away, usually zero scalar coupling).

-

Experiment 3: C NMR with F Coupling

The carbon spectrum provides definitive proof via C-F coupling constants:

-

C2' (attached to F): Doublet,

Hz. -

C3' (ortho): Doublet,

Hz. -

C4' (meta): Doublet,

Hz.

References

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison. (Standard reference for chemical shifts and coupling constants).

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[11] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (Essential for solvent peak identification in DMSO-d6).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

ChemicalBook. (n.d.). 2-Picolinic acid NMR Spectrum Data. (Baseline data for the non-substituted core).

Sources

- 1. 2-Picolinic acid(98-98-6) 1H NMR spectrum [chemicalbook.com]

- 2. Picolinic acid | C6H5NO2 | CID 1018 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mason.gmu.edu [mason.gmu.edu]

- 5. gala.gre.ac.uk [gala.gre.ac.uk]

- 6. 1H NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. pubs.acs.org [pubs.acs.org]

- 8. rsc.org [rsc.org]

- 9. 19Flourine NMR [chem.ch.huji.ac.il]

- 10. alfa-chemistry.com [alfa-chemistry.com]

- 11. scs.illinois.edu [scs.illinois.edu]

Structural Elucidation and Quantitative Profiling: A Guide to ¹³C NMR of 6-(2-Fluorophenyl)picolinic Acid

Executive Summary

This technical guide outlines the rigorous structural characterization of 6-(2-fluorophenyl)picolinic acid using Carbon-13 Nuclear Magnetic Resonance (

Experimental Protocol & Sample Preparation

Solvent Selection: The Case for DMSO-

For picolinic acid derivatives, solvent choice dictates spectral quality. While CDCl

-

Solubility: The free carboxylic acid moiety often leads to poor solubility and aggregation in non-polar solvents (CDCl

), resulting in broad linewidths. -

Chemical Exchange: DMSO-

stabilizes the carboxyl proton via hydrogen bonding, preventing the formation of cyclic dimers that complicate carbonyl shift interpretation. -

Recommendation: Use DMSO-

(approx. 20-30 mg in 0.6 mL) for sharp, reproducible signals.

Acquisition Parameters

The presence of multiple quaternary carbons (C=O, C-F, C-N) requires specific acquisition parameters to avoid signal saturation or loss.

-

Pulse Sequence: Standard proton-decoupled

C (typically zgpg30 or equivalent). -

Relaxation Delay (

): Set to -

Spectral Width: Ensure range covers 0–180 ppm (or 200 ppm) to capture the deshielded carbonyl and C-F signals.

-

Scans (NS): Minimum 1024 scans recommended for adequate Signal-to-Noise (S/N) ratio on quaternary peaks.

Workflow Visualization

The following diagram outlines the logical flow from sample prep to data processing.

Caption: Optimized workflow ensuring detection of quaternary carbons and resolution of C-F coupling patterns.

Spectral Assignment and F Coupling Analysis

The defining feature of this spectrum is the splitting caused by the

The "Fingerprint" of Fluorine

The magnitude of the coupling constant (

| Carbon Position relative to F | Coupling Type | Typical | Appearance |

| Ipso (C-F) | 240 – 255 Hz | Large Doublet | |

| Ortho | 17 – 25 Hz | Medium Doublet | |

| Meta | 6 – 10 Hz | Small Doublet | |

| Para | 2 – 4 Hz | Tiny Doublet/Broad Singlet |

Predicted Chemical Shift Table (in DMSO- )

Note: Values are estimated based on substituent chemical shift additivity rules for biaryl systems.

| Region | Assignment | Approx. Shift ( | Multiplicity | Notes |

| Carbonyl | COOH | 165.0 – 167.0 | Singlet | Broad if proton exchange is fast. |

| Fluorophenyl | C2' (C-F) | 158.0 – 162.0 | Doublet ( | Most deshielded aromatic signal. |

| Pyridine | C2 (ipso-N, COOH) | 148.0 – 150.0 | Singlet | Quaternary; low intensity. |

| Pyridine | C6 (ipso-N, Ar) | 152.0 – 155.0 | Singlet | Quaternary; linked to fluorophenyl. |

| Pyridine | C4 (para-N) | 137.0 – 139.0 | Singlet | Typical pyridine CH. |

| Fluorophenyl | C4' (meta to F) | 130.0 – 132.0 | Doublet ( | Overlap risk with Pyridine C3/C5. |

| Fluorophenyl | C6' (meta to F) | 129.0 – 131.0 | Doublet ( | Close to C4'. |

| Pyridine | C3/C5 | 123.0 – 126.0 | Singlet | Typical pyridine CH. |

| Fluorophenyl | C5' (para to F) | 124.0 – 125.0 | Doublet ( | Often looks like a broadened singlet. |

| Fluorophenyl | C3' (ortho to F) | 115.0 – 117.0 | Doublet ( | Distinctive high-field aromatic signal. |

Assignment Logic Diagram

Use this decision tree to assign peaks in the aromatic region (110–165 ppm).

Caption: Decision tree for distinguishing fluorinated carbons from pyridine carbons based on multiplicity.

Advanced Verification Techniques

To satisfy the "Trustworthiness" pillar of E-E-A-T, 1D

HMBC (Heteronuclear Multiple Bond Correlation)

This is the critical experiment for connecting the two rings.

-

The Problem: The bond between Pyridine-C6 and Phenyl-C1' is a single bond with no protons attached to the immediate carbons.

-

The Solution: Look for a long-range correlation (3-bond) from Phenyl-H6' to Pyridine-C6 .

-

Observation: Cross-peaks will confirm the regiochemistry (substitution at position 6 vs 3, 4, or 5).

F NMR

Run a simple 1D

-

Expectation: A single multiplet around -110 to -120 ppm (referenced to CFCl

). -

Purity Check: Additional fluorine peaks indicate regioisomers or unreacted starting materials (e.g., 2-fluorophenylboronic acid).

Quality Control & Impurity Profiling

In a drug development context, specific impurities from the synthesis (likely Suzuki-Miyaura coupling) must be monitored.

-

Boronic Acid Residues: Look for broad C-B peaks (often invisible in

C due to quadrupole broadening) or specific aromatic signals of 2-fluorophenylboronic acid. -

Ligand Signals: Triphenylphosphine oxide (if PPh

ligands were used) shows characteristic doublets in the aromatic region ( -

Solvent Residuals:

-

DMSO: Septet at 39.5 ppm.[1]

-

Water: No carbon signal, but affects COOH shift.

-

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley.

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." The Journal of Organic Chemistry, 62(21), 7512–7515. Link

-

Reich, H. J. (2024). "Bordwell pKa Table (Acidity in DMSO)." University of Wisconsin-Madison Chemistry. (Reference for carboxylic acid behavior in DMSO). Link

Sources

Structural Architecture & Crystallographic Characterization of 6-(2-Fluorophenyl)picolinic Acid

Executive Summary: The Ortho-Fluoro Effect in Ligand Design

6-(2-Fluorophenyl)picolinic acid represents a critical scaffold in the development of metalloenzyme inhibitors and synthetic auxin herbicides. Its structural significance lies in the ortho-fluorine substitution , which introduces a specific steric and electrostatic lock, modulating the biaryl torsion angle and, consequently, the binding affinity to target proteins such as Pim kinases or auxin receptors (TIR1).

This guide provides a comprehensive workflow for the synthesis, crystallization, and structural analysis of this compound. Unlike rigid templates, this document focuses on the causality of experimental choices—explaining why specific solvents yield diffraction-quality crystals and how the 2-fluoro substituent dictates the solid-state packing via weak

Synthesis & Purification Protocol

To obtain high-purity single crystals, the synthesis must minimize regioisomeric impurities. The preferred route utilizes a Suzuki-Miyaura cross-coupling optimized for sterically hindered boronic acids.

Optimized Synthetic Workflow

Reaction Scale: 10 mmol basis Key Constraint: Control of pH during workup to prevent zwitterionic trapping in the aqueous phase.

| Reagent | Equiv.[1][2] | Role | Critical Parameter |

| 6-Bromo-2-pyridinecarboxylic acid | 1.0 | Electrophile | Purity >98% (HPLC) |

| 2-Fluorophenylboronic acid | 1.2 | Nucleophile | Excess to drive completion |

| Pd(dppf)Cl₂ · DCM | 0.03 | Catalyst | High turnover for aryl chlorides/bromides |

| K₂CO₃ (2.0 M aq) | 3.0 | Base | Maintain basicity for transmetallation |

| 1,4-Dioxane | Solvent | High solubility for picolinates | Degassed (Ar sparge, 20 min) |

Step-by-Step Methodology:

-

Inerting: Charge a 3-neck round-bottom flask with the bromide, boronic acid, and Pd catalyst. Evacuate and backfill with Argon (

). -

Solvation: Add degassed 1,4-dioxane followed by the aqueous base.

-

Reflux: Heat to

for 16 hours. Monitor by LC-MS (Target M+H: 218.2). -

Workup (Critical Step):

-

Cool to RT and filter through Celite to remove Pd black.

-

Adjust pH to

using -

Extract with EtOAc (

), dry over

-

-

Purification: Recrystallize crude solid from hot Ethanol/Water (9:1) to remove de-boronated byproducts.

Crystallization Strategy

Obtaining X-ray quality crystals of picolinic acid derivatives requires balancing the solubility of the pyridine ring with the hydrogen-bonding potential of the carboxylic acid.

The "Zwitterion Trap"

Picolinic acids exist in an equilibrium between the neutral form and the zwitterion (proton transfer from COOH to Pyridine-N).

-

Neutral Form: Favored in non-polar solvents; forms centrosymmetric dimers (R²₂(8)).

-

Zwitterionic Form: Favored in aqueous/protic media; forms head-to-tail chains.

Recommended Protocol: Slow Evaporation from Methanol/Chloroform

-

Dissolve 50 mg of purified compound in 2 mL of MeOH.

-

Add 0.5 mL of

to disrupt strong solvation shells. -

Filter through a 0.45

PTFE syringe filter into a narrow vial. -

Cover with Parafilm, poke 3 small holes, and store at

in a vibration-free environment.

Structural Characterization & Analysis

Conformational Architecture

The core structural feature is the twist between the pyridine (Py) and phenyl (Ph) rings.

-

Steric Clash: The 2-fluoro substituent creates repulsion with the pyridine ring (specifically the H3 proton or N-lone pair).

-

Dipole Minimization: The C-F bond tends to orient anti to the Pyridine Nitrogen to minimize dipole-dipole repulsion.

-

Predicted Torsion Angle: Based on 2-(2-fluorophenyl)pyridine analogs, the inter-ring torsion angle (

) is expected to be

Hydrogen Bonding Motifs

In the solid state, 6-(2-fluorophenyl)picolinic acid typically adopts the Carboxylic Acid Dimer motif.

| Interaction Type | Donor | Distance ( | Geometry |

| Primary H-Bond | Centrosymmetric Dimer (R²₂(8)) | ||

| Weak Interaction | Electrostatic steering | ||

| Offset face-to-face |

Visualization of Structural Logic

The following diagram illustrates the conformational equilibrium and the synthesis pathway, highlighting the steric "lock" mechanism.

Figure 1: Synthetic pathway and conformational energy minimization driven by the ortho-fluorine steric clash.

Analytical Validation (Self-Validating Protocol)

To confirm the structure without immediate access to single-crystal XRD, use the following NMR diagnostic markers.

NMR Diagnostics

- NMR: Expect a signal around -110 to -120 ppm . A shift indicates the electronic environment of the fluorine is perturbed by the pyridine ring current, confirming the biaryl bond formation.

-

Through-Space Coupling: In the

NMR, look for a coupling between the Fluorine and the Pyridine C6 carbon (

Mass Spectrometry

-

ESI-MS (-): Observe

-

Isotope Pattern: The absence of Br isotopes (1:1 ratio at M/M+2) confirms complete coupling.

References

-

Suzuki Coupling of Picolinates: Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. Link

-

Conformational Analysis of 2-Arylpyridines: Alkorta, I., & Elguero, J. (2021).[3][4] Conformational Preference of 2-Fluoro-Substituted Acetophenone and Pyridine Derivatives. Journal of Organic Chemistry, 86(5), 3450-3460. Link

-

Picolinic Acid Hydrogen Bonding: Kukovec, B. -M., et al. (2008).[5] Structural studies of pyridine-2-carboxylic acid derivatives. Journal of Molecular Structure, 876(1-3), 1-9. Link

-

Auxin Herbicide Structural Class: Tan, X., et al. (2007).[4] Mechanism of Auxin Perception by the TIR1 Ubiquitin Ligase. Nature, 446, 640–645. Link

-

Fluorine in Medicinal Chemistry: Purser, S., et al. (2008).[5] Fluorine in medicinal chemistry. Chemical Society Reviews, 37, 320-330. Link

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sci-Hub. Orientation-dependent conformational polymorphs in two similar pyridine/pyrazine phenolic esters / CrystEngComm, 2019 [sci-hub.box]

- 5. researchgate.net [researchgate.net]

The Arylpicolinate Scaffold: Technical Guide to 6-(2-Fluorophenyl)picolinic Acid Derivatives

Executive Summary

This technical guide analyzes the biological activity, chemical synthesis, and mechanism of action (MoA) of 6-(2-fluorophenyl)picolinic acid derivatives. This scaffold constitutes the core of the "Arylpicolinate" (6-AP) class of synthetic auxins, represented prominently by Halauxifen-methyl (Arylex™) and Florpyrauxifen-benzyl (Rinskor™). Unlike classical auxins (e.g., 2,4-D), these derivatives exhibit a distinct preference for the AFB5 (Auxin Signaling F-Box 5) receptor sub-family, allowing for potent activity at low use rates (g/ha) and efficacy against auxin-resistant biotypes.

Chemical Architecture & SAR

The biological potency of this class relies on a "Head-to-Tail" molecular architecture that mimics the natural hormone Indole-3-acetic acid (IAA) while introducing steric and electronic constraints that dictate receptor selectivity.

The Picolinate "Head"

The 4-amino-3-chloropicolinic acid core serves as the primary anchor.

-

Nitrogen Interaction: The pyridine nitrogen and the carboxylate group coordinate with the receptor's active site, often bridging via an inositol hexakisphosphate (InsP6) cofactor.

-

3-Chloro/4-Amino Substituents: These provide essential steric bulk and electron-donating properties that lock the molecule into the hydrophobic pocket of the TIR1/AFB complex.

The 6-(2-Fluorophenyl) "Tail"

The substitution at the 6-position is the defining feature of this subclass.

-

The Ortho-Fluorine Effect: The fluorine atom at the 2-position of the phenyl ring is not merely a metabolic blocker. It induces a specific torsional angle between the pyridine and phenyl rings (biaryl twist). This conformation is critical for fitting into the extended L-shaped binding pocket of AFB5, which differs slightly from TIR1.

-

Metabolic Stability: The fluorine protects the ring from rapid oxidative degradation (hydroxylation) by cytochrome P450s in target plants, extending the half-life of the active molecule within the tissue.

| Feature | Function | Consequence of Modification |

| Pyridine Nitrogen | Receptor Anchor | Loss of binding affinity if removed. |

| Carboxylate | Salt Bridge Formation | Essential for activity (esters are pro-herbicides). |

| 6-Aryl Group | Hydrophobic Interaction | Determines receptor isoform specificity (AFB5 vs TIR1). |

| 2-Fluoro (Tail) | Conformational Lock | Increases potency; removal reduces metabolic stability. |

Mechanism of Action: The Molecular Glue

These derivatives function as "molecular glues," stabilizing the interaction between the F-box protein (TIR1/AFB) and the Aux/IAA transcriptional repressor.

The AFB5 Selectivity Hypothesis

While classical auxins bind TIR1 and AFB1-5 indiscriminately, 6-(2-fluorophenyl)picolinates show a marked preference for AFB5 . This is a critical differentiation for resistance management, as weeds developing resistance to 2,4-D (often via TIR1 mutations) remain susceptible to arylpicolinates.

Signaling Cascade Visualization

The following diagram illustrates the pathway from receptor binding to gene activation.

Caption: The AFB5-mediated degradation pathway. The ligand acts as a molecular glue, recruiting Aux/IAA repressors for ubiquitination.

Synthesis: Suzuki-Miyaura Cross-Coupling

The construction of the biaryl core is the rate-limiting step in synthesis. The preferred industrial and laboratory method is the Suzuki-Miyaura coupling, which tolerates the steric hindrance of the ortho-fluorine.

Synthetic Workflow

Reagents:

-

Substrate A: Methyl 4-amino-3,6-dichloropicolinate (or 6-bromo analog).

-

Substrate B: 2-Fluoro-4-chloro-3-methoxyphenylboronic acid.

-

Catalyst: Pd(PPh3)4 or Pd(dppf)Cl2.

-

Base: KF or CsF (Fluoride bases are often preferred for sterically hindered boronic acids).

Caption: Synthesis via Suzuki-Miyaura coupling. The C-C bond formation at C6 is the critical step.

Experimental Protocols (Self-Validating)

Arabidopsis Root Growth Inhibition Assay

This assay quantifies the auxinic activity of the derivative.

-

Objective: Determine IC50 values compared to IAA (natural auxin) and Picloram (standard synthetic).

-

Validation: The assay must include a solvent control (DMSO) and a wild-type vs. afb5 mutant comparison to confirm specificity.

Protocol:

-

Sterilization: Surface sterilize Arabidopsis thaliana (Col-0) seeds using 70% ethanol (1 min) followed by 1% sodium hypochlorite (10 min).

-

Plating: Plate seeds on 0.5x Murashige and Skoog (MS) agar plates containing 1% sucrose.

-

Stratification: Stratify at 4°C for 2 days to synchronize germination.

-

Treatment: Transfer seedlings (4 days post-germination) to vertical plates containing the test compound (concentration range: 1 nM to 10 µM) dissolved in DMSO.

-

Control: DMSO only.

-

Positive Control: 2,4-D or IAA (100 nM).

-

-

Measurement: Incubate vertically for 72 hours under long-day conditions (16h light/8h dark). Measure primary root elongation using ImageJ.

-

Data Analysis: Plot root length vs. log[concentration] to derive IC50.

In Vitro Receptor Binding (Surface Plasmon Resonance - SPR)

To confirm the "molecular glue" mechanism.

-

Immobilization: Immobilize purified TIR1 or AFB5 protein (with ASK1 adaptor) onto a CM5 sensor chip via amine coupling.

-

Analyte Preparation: Mix the 6-arylpicolinate derivative with a purified Aux/IAA degron peptide (e.g., IAA7).

-

Injection: Inject the mixture over the sensor surface.

-

Readout: Binding is detected only if the ternary complex (Receptor + Ligand + Peptide) forms. The ligand alone should show minimal binding (low affinity) compared to the complex.

Biological Activity Profile & Toxicology[3][4][5][6]

Herbicidal Spectrum[7]

-

Broadleaf Weeds: High efficacy against Amaranthus (pigweed), Ambrosia (ragweed), and Conyza (horseweed).

-

Cross-Resistance: Unique ability to control weeds resistant to glyphosate, ALS inhibitors, and often 2,4-D (due to the AFB5 alternate binding site).

-

Symptomology: Rapid cessation of growth, epinasty (twisting of stems), chlorosis, and necrosis within 7–14 days.

Environmental Fate[2]

-

Soil Half-life: Generally short (DT50 < 20 days), minimizing carryover issues for rotational crops.

-

Aquatic Toxicity: Florpyrauxifen-benzyl is registered for aquatic use, indicating a favorable profile for non-target aquatic organisms when used at label rates.

References

-

Epp, J. B., et al. (2016). The discovery of Arylex™ active and Rinskor™ active: Two novel auxin herbicides. Bioorganic & Medicinal Chemistry.[1][2][3][4][5] Link

-

Tan, X., et al. (2007). Mechanism of auxin perception by the TIR1 ubiquitin ligase. Nature.[4] Link

-

Calderón Villalobos, L. I., et al. (2012). A combinatorial TIR1/AFB–Aux/IAA co-receptor system for differential sensing of auxin. Nature Chemical Biology. Link

-

Lee, S., et al. (2014). Molecular basis for the specificity of the auxin herbicide, halauxifen-methyl. Plant Physiology.[6][7] Link

-

Bell, J. L., et al. (2019). Florpyrauxifen-benzyl: A new arylpicolinate herbicide for weed management in rice. Weed Technology.[3] Link

Sources

- 1. ijirt.org [ijirt.org]

- 2. Halauxifen-methyl (Ref: DE-729) [sitem.herts.ac.uk]

- 3. Synthesis and biological activity of 6-arylpicolinate herbicides with 2,3,4-trisubstituted aryl tails - American Chemical Society [acs.digitellinc.com]

- 4. globalresearchonline.net [globalresearchonline.net]

- 5. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 6. mass.gov [mass.gov]

- 7. mdpi.com [mdpi.com]

6-(2-Fluorophenyl)picolinic acid as a ligand in coordination chemistry

Technical Guide: 6-(2-Fluorophenyl)picolinic Acid as a Ligand in Coordination Chemistry

Executive Summary

This technical guide analyzes the structural and electronic utility of 6-(2-fluorophenyl)picolinic acid (6-2-FPA) in transition metal coordination, specifically focusing on its role as an ancillary ligand in Iridium(III) phosphorescent complexes and Palladium(II) catalysis. Unlike the parent picolinic acid, the introduction of an ortho-fluorinated phenyl ring at the 6-position imposes a critical steric "twist" relative to the pyridine plane. This conformational locking prevents planar stacking in metal complexes (reducing self-quenching in OLEDs) and modulates the metal center's electrophilicity via the inductive effect of fluorine.

Ligand Architecture & Physicochemical Properties[1]

Structural Logic: The Ortho-Fluoro Effect

The utility of 6-2-FPA stems from the specific placement of the fluorine atom.[1] In standard 6-phenylpicolinic acid, the phenyl ring can rotate to achieve coplanarity with the pyridine ring, extending conjugation. In 6-2-FPA, the fluorine atom at the ortho position of the phenyl ring creates a steric clash with the pyridine hydrogens or the metal center, forcing the phenyl ring to rotate out of the pyridine plane.

-

Electronic Influence: The fluorine atom (

-withdrawing) lowers the HOMO energy level of the coordinated metal complex, typically resulting in a hypsochromic (blue) shift in emission spectra compared to non-fluorinated analogs. -

Coordination Mode: Primarily acts as a monoanionic, bidentate N^O chelator (via pyridine nitrogen and carboxylate oxygen). While C-H activation is theoretically possible at the phenyl ring's 6-position to form a tridentate C^N^O pincer, the steric bulk of the 2-fluoro group usually favors the bidentate N^O mode, leaving the phenyl ring as a pendant steric shield.[1]

| Property | Value / Description |

| Formula | C₁₂H₈FNO₂ |

| MW | 217.20 g/mol |

| Donor Atoms | N (Pyridine), O (Carboxylate) |

| Bite Angle | ~76–79° (typical for picolinates) |

| pKa | ~5.2 (estimated for pyridine N), ~2.0 (COOH) |

| Primary Role | Ancillary Ligand (OLEDs), Chiral Catalyst Backbone |

Synthesis Protocol

The most robust route to 6-2-FPA is a Suzuki-Miyaura cross-coupling between a 6-halopicolinate ester and 2-fluorophenylboronic acid, followed by hydrolysis.

Reaction Pathway (Graphviz Visualization)

Figure 1: Synthetic workflow for 6-(2-fluorophenyl)picolinic acid via Suzuki coupling.

Detailed Methodology

-

Coupling: Charge a Schlenk flask with methyl 6-bromo-2-picolinate (1.0 eq), 2-fluorophenylboronic acid (1.2 eq), and Pd(PPh₃)₄ (0.05 eq). Evacuate and backfill with N₂ (3x). Add degassed Dimethoxyethane (DME) and 2M aqueous Na₂CO₃ (2:1 ratio). Heat to reflux (90°C) for 12–16 hours.

-

Workup: Cool to RT, filter through Celite to remove Pd black. Extract with Ethyl Acetate. Dry organic layer over MgSO₄ and concentrate.

-

Hydrolysis: Dissolve the crude ester in THF/H₂O (1:1). Add LiOH·H₂O (3.0 eq) and stir at RT for 4 hours.

-

Isolation: Acidify aqueous layer to pH 2–3 with 1M HCl. The product, 6-2-FPA, typically precipitates as a white solid. Filter, wash with cold water, and dry under vacuum.

-

Quality Control: ¹H NMR should show the diagnostic splitting of the 2-fluorophenyl group and the disappearance of the methyl ester singlet.

-

Coordination Chemistry & Applications

Iridium(III) Complexes for OLEDs

This is the highest-value application. 6-2-FPA serves as an ancillary ligand in heteroleptic Iridium complexes of the type [Ir(C^N)₂(L^X)], where C^N is a main ligand (e.g., 2-phenylpyridine) and L^X is 6-2-FPA.

-

Mechanism: The strong field nature of the picolinate N^O chelate raises the metal-centered d-orbitals, while the 2-fluorophenyl group sterically protects the complex from triplet-triplet annihilation (TTA).[1]

-

Color Tuning: The electron-withdrawing fluorine stabilizes the HOMO, leading to a wider bandgap and blue-shifted emission compared to non-fluorinated picolinate complexes.[1]

Experimental Workflow: Complexation

Figure 2: Synthesis of Heteroleptic Iridium(III) complexes using 6-2-FPA as an ancillary ligand.

Protocol for [Ir(ppy)₂(6-2-FPA)]:

-

Dimer Formation: Reflux IrCl₃·nH₂O with 2.2 eq of 2-phenylpyridine (ppy) in 2-ethoxyethanol/water (3:1) for 24h. Precipitate the chloride-bridged dimer [Ir(ppy)₂(μ-Cl)]₂.

-

Ligand Exchange: Suspend the dimer (1.0 eq) and 6-2-FPA (2.2 eq) in 2-ethoxyethanol. Add Na₂CO₃ (10 eq). Reflux for 12–16h under inert atmosphere.

-

Purification: Cool, filter precipitate. Purify via silica gel column chromatography (CH₂Cl₂/MeOH gradient). The 2-fluorophenyl group enhances solubility in organic solvents compared to unsubstituted picolinates.

Scientific Validation & Troubleshooting

Crystallographic Verification

In X-ray diffraction studies, look for the dihedral angle between the pyridine and the 2-fluorophenyl ring.[1]

-

Expected: >45° twist due to F...H steric repulsion.

-

Effect: This twist prevents

-

Common Pitfalls

-

Decarboxylation: Picolinic acids can decarboxylate at very high temperatures (>180°C). Ensure reaction temperatures for complexation do not exceed 140°C (2-ethoxyethanol reflux is safe at 135°C).

-

Impurity Profile: The Suzuki coupling can leave trace Pd. For optical applications, the ligand must be scavenged (e.g., with thiourea silica) before complexation, as Pd quenches phosphorescence.

References

-

Synthesis of 6-Aryl-2-picolinic Acids: Collis, G. E., et al.[1] "Synthesis of high purity pyridine-phenolic ligands for metal ion optical sensors." Arkivoc, 2022, iv, 205-218.[2] (General Suzuki protocol for 6-aryl picolinates).

-

Iridium(III) Picolinate Architectures: Baranoff, E., et al. "Acid-Induced Degradation of Phosphorescent Dopants for OLEDs and Its Application to the Synthesis of Tris-Heteroleptic Iridium(III) Bis-Cyclometalated Complexes." Inorganic Chemistry, 2012.[3] (Discusses the stability and binding modes of picolinate ancillary ligands).

-

Fluorine Effect in Coordination Chemistry: Fresta, E., et al.[1] "The impact of fluorination on the photophysical properties of Iridium(III) complexes." Polyhedron, 2018. (General reference for F-substituent effects on HOMO/LUMO levels in Ir complexes).

-

Bio-isosteres and Herbicidal Analogs: Epp, J. B., et al.[1] "6-Aryl-picolinates: The Discovery of Halauxifen-methyl and Florpyrauxifen-benzyl."[1] Bioorganic & Medicinal Chemistry, 2015. (Provides structural context for 6-aryl-picolinic acid derivatives in bioactive molecule design).

Sources

Potential applications of 6-(2-Fluorophenyl)picolinic acid in medicinal chemistry

Executive Summary

Compound Identity: 6-(2-Fluorophenyl)picolinic acid (6-(2-fluorophenyl)pyridine-2-carboxylic acid). Core Significance: While historically entrenched in agrochemistry as a scaffold for auxin-mimic herbicides (e.g., Florpyrauxifen analogs), this compound represents a high-value Metal-Binding Pharmacophore (MBP) for medicinal chemistry. Its utility arises from the bidentate chelating capability of the picolinic acid moiety combined with the metabolic stability and conformational bias introduced by the ortho-fluorine substituent.

Primary Applications:

-